REACTION_CXSMILES
|
[F:1][C:2]([F:26])([F:25])[C:3]1[CH:24]=[CH:23][C:6]([O:7][C:8]2[CH:22]=[CH:21][C:11]([O:12][CH:13]([CH3:20])[C:14]([O:18]C)=[CH:15][CH2:16]O)=[CH:10][CH:9]=2)=[CH:5][CH:4]=1>C(Cl)Cl>[F:1][C:2]([F:25])([F:26])[C:3]1[CH:24]=[CH:23][C:6]([O:7][C:8]2[CH:22]=[CH:21][C:11]([O:12][CH:13]([CH3:20])[C:14](=[O:18])[CH:15]=[CH2:16])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution is then extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
by washing
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Type
|
CUSTOM
|
Details
|
The product is then purified by prep
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(OC2=CC=C(OC(C(C=C)=O)C)C=C2)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |